molecular formula C8H14Cl2N2 B2986316 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride CAS No. 2089381-50-8

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B2986316
CAS No.: 2089381-50-8
M. Wt: 209.11
InChI Key: UHDODUDAYXJVDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H12N2.2ClH. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride can be synthesized through several methods. One common approach involves the alkylation of 6-methylpyridine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-(6-Methylpyridin-3-yl)ethanamine
  • 1-(6-Methylpyridin-3-yl)ethanol
  • 1-(6-Methylpyridin-3-yl)ethanone

Uniqueness: 1-(6-Methylpyridin-3-yl)ethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its free base or other derivatives. This makes it particularly useful in various research and industrial applications .

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-8(5-10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDODUDAYXJVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.